molecular formula C7H8ClN3O3 B3031562 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride CAS No. 50920-66-6

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B3031562
CAS No.: 50920-66-6
M. Wt: 217.61 g/mol
InChI Key: VOPWRBRGIYIIDL-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine, agriculture, and industrial chemistry .

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions. Industrial production methods may utilize one-pot multicomponent processes, which are efficient and cost-effective .

Chemical Reactions Analysis

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the preparation of bioactive molecules, including potential antimicrobial and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

2-ethyl-5-methyl-4-nitropyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-3-10-6(7(8)12)5(11(13)14)4(2)9-10/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWRBRGIYIIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372045
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50920-66-6
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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